molecular formula C10H20N2O2 B13473424 tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate

tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate

Cat. No.: B13473424
M. Wt: 200.28 g/mol
InChI Key: SJCHHKIVUCVQNJ-SSDOTTSWSA-N
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Description

tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate: is a chemical compound with the molecular formula C10H20N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an azetidine derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also employed in the development of enzyme inhibitors and other bioactive molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate hydrochloride
  • tert-butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride

Comparison: Compared to similar compounds, tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate is unique due to its specific structural features and reactivity. The presence of the azetidine ring and the tert-butyl group imparts distinct chemical properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1

InChI Key

SJCHHKIVUCVQNJ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1CNC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1CNC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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